Butane, 2-bromo-3-fluoro-, (R*,R*)-
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Overview
Description
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organobromine compound with the molecular formula C₄H₈BrF. This compound is a stereoisomer of butane, featuring both bromine and fluorine substituents on the carbon chain. The presence of these halogens makes it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromination of 3-fluorobutane using bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced separation techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium hydroxide or sodium ethoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Oxidized Products: Depending on the oxidizing agent, various oxidized products can be formed.
Scientific Research Applications
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In elimination reactions, the compound loses a hydrogen and a halogen atom, forming an alkene. The specific pathways and molecular targets depend on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Butane, 2-bromo-3-fluoro-, (R,S)-**: Another stereoisomer with different spatial arrangement of atoms.
2-Bromobutane: Lacks the fluorine substituent, leading to different reactivity and applications.
3-Fluorobutane: Lacks the bromine substituent, affecting its chemical properties.
Uniqueness
Butane, 2-bromo-3-fluoro-, (R*,R*)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
57302-15-5 |
---|---|
Molecular Formula |
C4H8BrF |
Molecular Weight |
155.01 g/mol |
IUPAC Name |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChI Key |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)F |
Origin of Product |
United States |
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